Enzymatic Potency of SARS-CoV-2 3CLpro-IN-18: A Mid-Range Covalent Inhibitor with Distinct IC50 Profile
SARS-CoV-2 3CLpro-IN-18 demonstrates an IC50 of 0.478 μM against recombinant SARS-CoV-2 3CLpro in an enzymatic assay [1]. This places the compound in a mid-range potency tier relative to a spectrum of both covalent and non-covalent 3CLpro inhibitors. For comparison, ensitrelvir exhibits an IC50 of 0.01 μM [2], WU-04 0.02 μM [2], GC-14 0.05 μM [2], compound 23R 0.2 μM [2], ML188 2.5 μM [2], and compound 7 5.7 μM [2]. The 0.478 μM IC50 of 3CLpro-IN-18 represents a measurable, intermediate inhibitory concentration that is neither the most potent nor the weakest in class.
| Evidence Dimension | In vitro enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.478 μM |
| Comparator Or Baseline | Ensitrelvir (0.01 μM); WU-04 (0.02 μM); GC-14 (0.05 μM); Compound 23R (0.2 μM); ML188 (2.5 μM); Compound 7 (5.7 μM) |
| Quantified Difference | 3CLpro-IN-18 IC50 is 47.8-fold higher than ensitrelvir, 23.9-fold higher than WU-04, 9.56-fold higher than GC-14, 2.39-fold higher than compound 23R, 5.23-fold lower than ML188, and 11.9-fold lower than compound 7. |
| Conditions | Recombinant SARS-CoV-2 3CLpro enzymatic assay (fluorescence-based or FRET). |
Why This Matters
The mid-range IC50 of 0.478 μM positions 3CLpro-IN-18 as a useful tool compound for evaluating structure-activity relationships (SAR) and for benchmarking novel covalent warheads against a well-characterized covalent inhibitor.
- [1] Ren P, Li H, Nie T, et al. Discovery and Mechanism Study of SARS-CoV-2 3C-like Protease Inhibitors with a New Reactive Group. Journal of Medicinal Chemistry. 2023;66(17):12266-12283. doi:10.1021/acs.jmedchem.3c00818 View Source
- [2] Nature Communications. Table 1: Comparison of DV-19-2a with current benchmark SARS-CoV-2 3CL protease non-covalent inhibitors. 2025. doi:10.1038/s41467-024-55421-5 View Source
